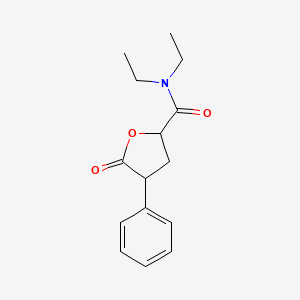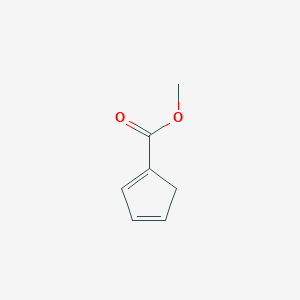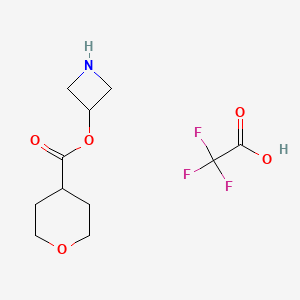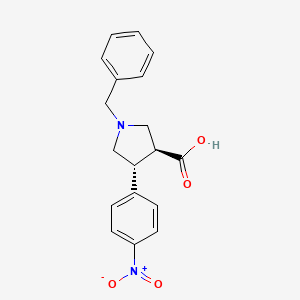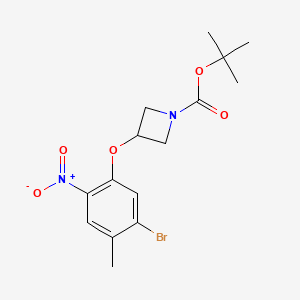
4-(Boc-amidino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Boc-amidino)benzaldehyde, also known as [(4-Formyl-phenyl)-imino-methyl]-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a formyl group attached to a benzene ring, which is further substituted with a Boc-protected amidino group.
Preparation Methods
The synthesis of 4-(Boc-amidino)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the Boc-protected amidino derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Boc-amidino)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild bases, acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Boc-amidino)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Boc-amidino)benzaldehyde involves its interaction with specific molecular targets. The formyl group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These imine derivatives can further undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis . The Boc-protected amidino group can be deprotected under acidic conditions, revealing the free amidino group, which can interact with various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
4-(Boc-amidino)benzaldehyde can be compared with other similar compounds, such as:
4-(Boc-amino)benzaldehyde: This compound has a similar structure but lacks the amidino group, making it less versatile in certain chemical reactions.
4-aminobenzaldehyde: This compound lacks the Boc protection, making it more reactive but less stable under certain conditions.
4-(Diphenylamino)benzaldehyde: This compound has a diphenylamino group instead of the Boc-amidino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the formyl group and the Boc-protected amidino group, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl (NZ)-N-[amino-(4-formylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17) |
InChI Key |
HAKVVQHWAGOZFE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C=O)\N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


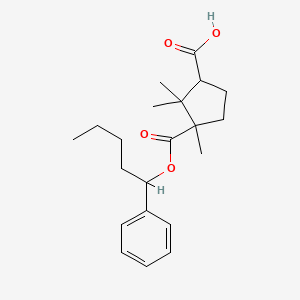

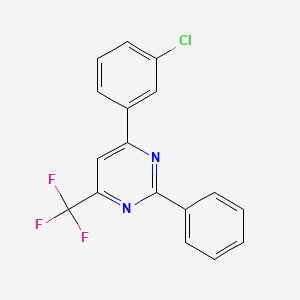
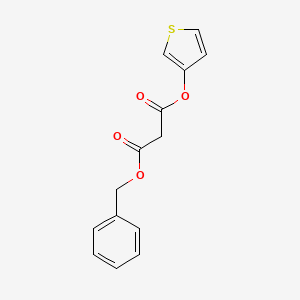

![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)

